2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione
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Overview
Description
2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of nitrogen and sulfur atoms in the benzothiazole ring makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The final step involves the methylation of the phenyl ring using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. Catalysts such as Lewis acids are commonly used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . It also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the naphthoquinone moiety.
Naphthoquinone: Contains the naphthoquinone structure but lacks the benzothiazole ring.
Phenylbenzothiazole: Similar structure but without the naphthoquinone moiety.
Uniqueness
What sets 2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione apart is its unique combination of the benzothiazole and naphthoquinone moieties, which confer distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H13NO3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione |
InChI |
InChI=1S/C22H13NO3S/c1-12-6-8-13(9-7-12)23-22(26)17-11-10-16-18(21(17)27-23)20(25)15-5-3-2-4-14(15)19(16)24/h2-11H,1H3 |
InChI Key |
VXHPDGQNVXDFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(S2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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